An In-depth Technical Guide to 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol
An In-depth Technical Guide to 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, a chiral amino alcohol with significant potential as a building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document leverages information on the closely related and well-characterized mono-chloro analog, 3-Amino-3-(4-chlorophenyl)propan-1-ol, to provide a thorough and scientifically grounded resource.
Nomenclature and Chemical Identity
The nomenclature and identifying numbers for 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol and its enantiomers are crucial for accurate sourcing and documentation.
| Identifier | 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol (Racemic) | (R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol | (S)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol |
| CAS Number | Not readily available | 1395407-51-8 | Not readily available |
| Molecular Formula | C₉H₁₁Cl₂NO | C₉H₁₁Cl₂NO | C₉H₁₁Cl₂NO |
| Molecular Weight | 220.10 g/mol | 220.10 g/mol | 220.10 g/mol |
| IUPAC Name | 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol | (3R)-3-Amino-3-(3,4-dichlorophenyl)propan-1-ol | (3S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-ol |
Physicochemical Properties
Experimental physicochemical data for 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is not widely available. The following table includes data for the analogous 3-Amino-3-(4-chlorophenyl)propan-1-ol to provide an estimate of the expected properties.
| Property | Value (for 3-Amino-3-(4-chlorophenyl)propan-1-ol) | Reference |
| Melting Point | 53-56 °C ((S)-enantiomer) | [1] |
| Boiling Point | 327.9 °C at 760 mmHg ((S)-enantiomer) | [1] |
| Density | 1.216 g/cm³ ((S)-enantiomer) | [1] |
| Flash Point | 152.1 °C |
Synthesis of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol
The synthesis of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol can be achieved through the reduction of the corresponding β-amino ketone. This approach is a standard and effective method for producing such amino alcohols.
Synthetic Pathway
Caption: Synthetic route to 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol.
Experimental Protocol: Reduction of 3-Amino-1-(3,4-dichlorophenyl)propan-1-one
This protocol is adapted from the synthesis of the 4-chloro analog and is expected to be effective for the 3,4-dichloro compound.
Materials:
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3-Amino-1-(3,4-dichlorophenyl)propan-1-one
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Methanol (anhydrous)
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Sodium borohydride (NaBH₄)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve 3-Amino-1-(3,4-dichlorophenyl)propan-1-one in anhydrous methanol.
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Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to cool it to 0-5 °C.
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Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. Maintain the temperature below 10 °C during the addition. The molar ratio of NaBH₄ to the ketone is typically between 1.1 and 1.5 equivalents.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.
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Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: Extract the aqueous residue with ethyl acetate (3x).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Aryl amino alcohols are a valuable class of intermediates in the synthesis of pharmaceuticals. The structural motif of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, featuring a chiral center and functional groups capable of forming multiple interactions, makes it an attractive building block for creating diverse molecular scaffolds.
The mono-chloro analog is recognized as a key intermediate in the synthesis of compounds targeting the central nervous system.[1] It is reasonable to extrapolate that the 3,4-dichloro analog could be employed in the development of novel therapeutic agents for a range of diseases. The dichloro substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved potency, selectivity, or metabolic stability.
Caption: The utility of the title compound in the drug discovery pipeline.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Spills: In the event of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Hazard Statements for 3-Amino-3-(4-chlorophenyl)propan-1-ol:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
It is strongly recommended to obtain a substance-specific SDS from the supplier before handling this compound.
